molecular formula C11H15F2NO B2487649 (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine CAS No. 1245807-48-0

(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B2487649
CAS No.: 1245807-48-0
M. Wt: 215.244
InChI Key: MIGBFLFGVSNUJK-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the chemical formula C11H15F2NO, has a molecular weight of 215.24 g/mol . It is known for its unique structural features, including the presence of a difluoroethyl group and a methoxyphenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine typically involves the electrophilic 2,2-difluoroethylation of nucleophiles. One common method employs a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to introduce the difluoroethyl group into the molecule . This reaction is carried out under mild conditions and allows for the selective incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents and other electrophilic fluorinating agents ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluoroethyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic fluorinating agents like hypervalent iodine reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine is unique due to its combination of a difluoroethyl group and a methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to act as a lipophilic hydrogen bond donor and its enhanced metabolic stability make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-N-[2-(3-methoxyphenyl)ethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-15-10-4-2-3-9(7-10)5-6-14-8-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGBFLFGVSNUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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